N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide
Description
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide (CAS: 77694-21-4) is a carboxamide derivative featuring a rigid adamantane backbone fused with a tetrahydrofuran ring system. Its molecular formula is C₁₇H₂₅NO₃, with a molecular weight of 291.39 g/mol . Key identifiers include:
The compound’s adamantane moiety confers high thermal stability and lipophilicity, while the tetrahydrofuran ring introduces conformational constraints.
Properties
CAS No. |
77694-21-4 |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(5,5-dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C17H25NO3/c1-16(2)9-13(14(19)21-16)18-15(20)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-13H,3-9H2,1-2H3,(H,18,20) |
InChI Key |
CQJVJQSDDBROOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)O1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran with 1-adamantanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone or other oxygenated derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The furan ring and adamantane moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Adamantane-Based Carboxamides
Adamantane derivatives are known for their bioactivity in antiviral and CNS-targeting applications. Key analogs include:
Structural Insights :
Thiazolidinone Derivatives (NAT-1 and NAT-2)
NAT-1 and NAT-2 () are thiazolidinone-carboxamide hybrids studied for bioactivity. Comparisons include:
| Parameter | Target Compound | NAT-1 | NAT-2 |
|---|---|---|---|
| Core Structure | Adamantane + tetrahydrofuran | Thiazolidinone + nicotinamide | Thiazolidinone + phenolic nicotinamide |
| Key Substituents | 5,5-dimethyl-2-oxo | 4-Methoxyphenyl | 3,5-Di-tert-butyl-4-hydroxyphenyl |
| Molecular Weight | 291.39 g/mol | ~318 g/mol (estimated) | ~456 g/mol (estimated) |
Functional Implications :
- NAT-1 and NAT-2’s thiazolidinone cores are associated with antioxidant and anti-inflammatory activity, unlike the adamantane-tetrahydrofuran system .
Monepantel (MOP)
Monepantel (Fig. 1, ) is an antiparasitic agent with a carboxamide backbone. Key contrasts:
| Feature | Target Compound | Monepantel (MOP) |
|---|---|---|
| Core Structure | Adamantane + tetrahydrofuran | Cyano-trifluoromethylphenoxy |
| Bioactivity | Unknown | Anthelmintic (vs. Haemonchus) |
| Molecular Weight | 291.39 g/mol | ~515 g/mol (estimated) |
Significance :
- MOP’s trifluoromethyl and cyano groups enhance electronegativity, favoring receptor binding—a feature absent in the target compound .
Toxicity Profile Comparison
A structurally related compound, N-(5,5-dimethyl-2-oxotetrahydro-3-furyl)-α,α,α-trifluoro-p-toluamide (CAS: 77694-32-7), shares the tetrahydrofuran and carboxamide framework but includes trifluoromethyl groups. RTECS data classify it as acutely toxic (oral LD₅₀: 250 mg/kg in rats), suggesting that fluorination may increase toxicity compared to the non-fluorinated target compound .
Biological Activity
N-(5,5-Dimethyl-2-oxotetrahydro-3-furyl)-1-adamantanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antitumor and antimicrobial properties, and presents relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H25NO3. The structure includes a tetrahydrofuran ring, which is known for contributing to the biological activity of compounds.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H25NO3 |
| SMILES | CC1(CC(C(=O)O1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
| InChI | InChI=1S/C17H25NO3/c1-16(2)9-13(14(19)21-16)18-15(20)17-6-10-3-11(7-17)5-12(4-10)8-17/h10-13H,3-9H2,1-2H3,(H,18,20) |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural features to this compound. For instance, a study on newly synthesized derivatives demonstrated significant antitumor activity against various human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. The results indicated that compounds with similar furan structures exhibited promising cytotoxicity profiles.
Table 1: IC50 Values of Compounds in Antitumor Studies
| Compound | A549 IC50 (µM) | HCC827 IC50 (µM) | NCI-H358 IC50 (µM) |
|---|---|---|---|
| Compound 5 | 6.48 ± 0.11 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound 6 | 20.46 ± 8.63 | 20.46 ± 8.63 | 16.00 ± 9.38 |
| Compound 15 | Non-active | Non-active | Non-active |
The compounds showed higher activity in the 2D assays compared to the 3D assays, suggesting that further optimization is necessary for effective therapeutic applications .
Case Studies
Although direct case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Study on Furan Derivatives : A series of furan derivatives were tested for their ability to inhibit cell proliferation in human cancer cell lines. The results indicated that structural modifications could lead to enhanced biological activity.
- Anticancer Research : Research involving compounds with similar frameworks showed promising results in inhibiting tumor growth while exhibiting lower toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
